5-bromo-1H-isochromen-1-one is a brominated derivative of isochromen-1-one, a compound recognized for its diverse pharmacological activities. Isochromen-1-ones are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-microbial, anti-fungal, cytotoxic, immunomodulatory, enzyme inhibitory, anti-cancer, and antioxidant properties. The compound has the CAS number 245677-36-5 and a molecular formula of CHBrO with a molecular weight of 225.04 g/mol .
5-bromo-1H-isochromen-1-one is classified under organic compounds and specifically falls within the category of isochromenes. It is synthesized from 5-amino-1H-isochromen-1-one through a bromination reaction involving several reagents such as sulfuric acid and potassium bromide . The compound is utilized in various fields including chemistry, biology, and medicine due to its promising biological activities.
The synthesis of 5-bromo-1H-isochromen-1-one primarily involves a bromination reaction. The following outlines the typical synthetic route:
This method allows for the introduction of the bromine atom into the isochromene structure, enhancing its reactivity and potential biological activity.
The molecular structure of 5-bromo-1H-isochromen-1-one features a fused ring system characteristic of isochromenes. The presence of the bromine atom significantly influences its chemical behavior and biological interactions.
Key structural data includes:
5-bromo-1H-isochromen-1-one can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 5-bromo-1H-isochromen-1-one is primarily linked to its pharmacological properties:
These actions contribute to its potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions .
5-bromo-1H-isochromen-1-one has several significant applications in scientific research:
Electrophilic aromatic substitution (EAS) is the principal method for introducing bromine at the C5 position of the isochromenone scaffold, leveraging the inherent electron-rich character of the fused benzene ring. In the model system 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, bromination exclusively yields the 5-bromo derivative due to the strong activating effect of the ortho-positioned methoxy group at C6. This regiochemical outcome is sterically and electronically controlled, as the C5 position offers the lowest energy transition state for electrophilic attack. The reaction typically employs molecular bromine (Br₂) in chlorinated solvents (e.g., CHCl₃) at 0–25°C, achieving conversions >85% within 4–8 hours. Notably, this transformation induces a conformational switch in the C6 methoxy group from anti to syn orientation relative to the C8 methoxy group, minimizing steric repulsion with the newly introduced bulky bromo substituent [1].
Alternative halogen sources like N-bromosuccinimide (NBS) enable moderated reactivity, particularly valuable for substrates bearing oxidizable functional groups. While NBS in dimethylformamide (DMF) achieves comparable regioselectivity, the reaction requires longer durations (12–24 hours) and yields are highly sensitive to moisture content. Post-functionalization, the brominated isochromenone crystallizes as a chloroform monosolvate (C₁₂H₁₁BrO₄·CHCl₃), with the solvent molecule trapped via C–H⋯O hydrogen bonds to the carbonyl group—a critical consideration for purification strategies [1] [4].
Table 1: Comparative Bromination Methodologies for 5-Bromo-isochromenone Synthesis
Substrate | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|---|
6,8-Dimethoxy-3-methylisochromenone | Br₂ | CHCl₃ | 0–25 | 4–8 | >85 | C5 exclusive |
6,8-Dimethoxy-3-methylisochromenone | NBS | DMF | 25 | 12–24 | 70–75 | C5 exclusive |
Unsubstituted isochromenone | Br₂ | CCl₄ | 25 | 8 | <50 | Mixture (C5/C7) |
Regiocontrol in isochromenone bromination is governed by three synergistic factors: (1) electronic activation by electron-donating groups (EDGs), (2) steric constraints imposed by substituents, and (3) coordination-directed catalysis. Computational studies indicate the C5 position in 6,8-dimethoxyisochromenone exhibits a 5–8 kcal/mol lower activation barrier for bromination compared to C7, attributable to resonance donation from the C6 methoxy group. This electronic bias overrides the inherent directing effects of the lactone oxygen, which weakly activates C4/C9 positions [1].
Steric perturbation significantly modulates reactivity. In the non-brominated precursor (compound I), the C6 methoxy adopts an anti conformation relative to C8 methoxy. Upon bromination at C5, steric crowding forces a 180° rotation about the C2–O3 bond, locking the C6 methoxy into a syn conformation (compound II). This conformational switch prevents further electrophilic addition at adjacent sites, enhancing monoselectivity [1].
Catalytic strategies further refine regioselectivity:
Traditional bromination routes face sustainability challenges, including hazardous reagents (Br₂), toxic solvents (CHCl₃, CCl₄), and energy-intensive purification. Recent advances address these concerns through three key strategies:
Solvent Replacement and Elimination:
Catalytic Bromine Recycling:
Energy-Efficient Processes:
Table 2: Green Chemistry Metrics for Bromination Protocols
Method | Solvent | Catalyst/Reagent | Temp (°C) | Time | Atom Economy (%) | E-Factor |
---|---|---|---|---|---|---|
Conventional Br₂/CHCl₃ | CHCl₃ | None | 25 | 8 h | 72 | 18.5 |
HBr/H₂O₂ (KBr catalyst) | H₂O | KBr (10 mol%) | 50 | 3 h | 89 | 3.2 |
Electrochemical (flow reactor) | H₂O/CH₃CN (95:5) | None | 25 | 2 min | 98 | 1.8 |
Microwave/NBS | Solvent-free | None | 100 | 10 min | 85 | 5.1 |
These innovations demonstrate the feasibility of sustainable 5-bromo-1H-isochromen-1-one synthesis without compromising regioselectivity—a critical advancement for pharmaceutical applications requiring high-purity intermediates.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3